1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride
CAS No.: 2225142-24-3
Cat. No.: VC4505651
Molecular Formula: C13H14ClN
Molecular Weight: 219.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2225142-24-3 |
|---|---|
| Molecular Formula | C13H14ClN |
| Molecular Weight | 219.71 |
| IUPAC Name | 1,2,3,4-tetrahydrobenzo[h]isoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C13H13N.ClH/c1-2-4-12-10(3-1)5-6-11-7-8-14-9-13(11)12;/h1-6,14H,7-9H2;1H |
| Standard InChI Key | BEUQXBXIAPJPEM-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1C=CC3=CC=CC=C23.Cl |
Introduction
Chemical Identity and Structural Characteristics
Core Molecular Features
1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride belongs to the tetrahydroisoquinoline class, featuring a benzo-fused isoquinoline ring system with partial saturation at positions 1–4 . The hydrochloride salt formation enhances stability and solubility for research applications. Key identifiers include:
The structural distinction from simpler tetrahydroisoquinolines (e.g., 1,2,3,4-tetrahydroisoquinoline, CAS 91-21-4) lies in the extended aromatic system provided by the benzo[h] fusion, which significantly influences electronic properties and molecular interactions .
Crystallographic and Stereochemical Considerations
Though single-crystal X-ray diffraction data remain unpublished for this specific compound, related benzo-fused isoquinoline derivatives exhibit planar aromatic regions with chair-like conformations in saturated rings . The hydrochloride salt likely forms ionic interactions between the protonated amine and chloride counterion, as observed in analogues like bicuculline methobromide (CAS 73604-30-5) .
Synthesis and Manufacturing Processes
Reported Synthetic Routes
While detailed protocols for 1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride remain proprietary, its synthesis likely follows established strategies for tetrahydroisoquinoline derivatives:
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Bischler-Napieralski Cyclization: Arylethylamides cyclize under dehydrating conditions (e.g., POCl₃) to form dihydroisoquinolines, followed by reduction and hydrochloride salt formation .
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Pictet-Spengler Reaction: Condensation of β-arylethylamines with carbonyl compounds under acidic conditions, effective for constructing tetrahydroisoquinoline cores .
Recent advances in asymmetric azaacene synthesis, such as those employing benzo[de]isoquinoline-1,3-dione precursors, suggest potential routes to functionalize the benzo[h] system through cross-coupling or annulation reactions .
Purification and Characterization
Post-synthesis purification typically involves recrystallization from ethanol/water mixtures, yielding a powdered product with a melting point of 275–276°C . Analytical characterization combines:
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Mass Spectrometry: Molecular ion peak at m/z 219.71 confirms molecular weight.
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¹H/¹³C NMR: Expected signals include aromatic protons (δ 6.8–7.5 ppm), methylene groups adjacent to nitrogen (δ 3.1–3.8 ppm), and NH₊ resonances broadened by protonation .
Physicochemical Properties
Thermal and Solubility Profiles
The compound demonstrates moderate thermal stability, decomposing above 280°C . Solubility data remain unreported, but structural analogues show:
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High solubility in polar aprotic solvents (DMF, DMSO)
Spectroscopic Characteristics
UV-Vis Spectroscopy: Benzo[h] fusion extends π-conjugation compared to simple tetrahydroisoquinolines, resulting in absorbance maxima shifted toward 270–290 nm .
Fluorescence: Weak emission expected in the 350–400 nm range, typical of partially saturated heterocycles .
| Activity Type | Potential Targets | Evidence Source |
|---|---|---|
| Kinase Inhibition | GSK-3β, CDK2 | |
| Antimicrobial | Gram-positive bacteria | |
| Neuromodulation | σ Receptors |
The hydrochloride salt’s enhanced water solubility compared to free bases could improve bioavailability in pharmacological screens .
Structure-Activity Relationships (SAR)
Key SAR considerations include:
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Aromatic Extension: Benzo[h] fusion may enhance planar stacking interactions with enzyme active sites versus smaller analogues .
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Quaternary Nitrogen: Protonation at physiological pH facilitates ionic interactions with biological targets .
Applications in Research and Industry
Synthetic Building Block
The compound serves as a precursor for:
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Heterocyclic Expansion: Annulation reactions to create larger azaacenes for organic electronics .
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Chiral Auxiliaries: Tetrahydroisoquinoline scaffolds in asymmetric synthesis .
Material Science Applications
DFT calculations on related benzo-fused azaacenes predict:
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